molecular formula C12H10Cl4F3N3OS B11987075 N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide

Cat. No.: B11987075
M. Wt: 443.1 g/mol
InChI Key: QYZRQLJJBCTCPQ-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide is a halogenated acetamide derivative characterized by a trichloroethyl backbone and a carbamothioyl group substituted with a 2-chloro-5-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₈H₁₄Cl₄F₃N₃OS, with an average molecular mass of 519.184 g/mol and a monoisotopic mass of 516.956378 g/mol .

Properties

Molecular Formula

C12H10Cl4F3N3OS

Molecular Weight

443.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H10Cl4F3N3OS/c1-5(23)20-9(11(14,15)16)22-10(24)21-8-4-6(12(17,18)19)2-3-7(8)13/h2-4,9H,1H3,(H,20,23)(H2,21,22,24)

InChI Key

QYZRQLJJBCTCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then reacted with a carbothioyl chloride under controlled conditions to form the intermediate product. This intermediate is further reacted with 2,2,2-trichloroethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRI-CL-1-(((2-CL-5-(TRIFLUORO-ME)ANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Structural Features

The target compound’s uniqueness lies in its combination of:

  • A trichloroethyl group (providing hydrophobicity and steric bulk).
  • A 2-chloro-5-(trifluoromethyl)phenyl substituent (contributing electron-withdrawing effects).

Comparisons

(a) 2-Methyl-N-[2,2,2-Trichloro-1-({[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamothioyl}Amino)Ethyl]Benzamide
  • Structure : Replaces the acetamide group with a benzamide moiety (2-methylphenyl substitution).
  • Molecular Formula : C₁₉H₁₆Cl₄F₃N₃OS.
  • Key Differences : The benzamide group increases aromaticity and molecular weight (average mass 533.21 g/mol ) compared to the acetamide derivative .
  • Impact : Enhanced lipophilicity may alter solubility and biological membrane permeability.
(b) N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[(1-Naphthylmethyl)Amino]Acetamide
  • Structure: Substitutes the carbamothioyl group with a naphthylmethyl-amino side chain.
  • Molecular Formula : C₂₁H₁₇ClF₃N₂O.
  • Key Differences: Loss of sulfur in the carbamothioyl group reduces hydrogen-bond acceptor capacity.
(c) 2-Phenyl-N-(2,2,2-Trichloro-1-{[(3-Methoxyphenyl)Carbamothioyl]Amino}Ethyl)Acetamide
  • Structure : Features a phenylacetamide core and a 3-methoxyphenyl carbamothioyl substituent.
  • Molecular Formula : C₁₈H₁₇Cl₃N₂O₂S.
  • Key Differences : The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing CF₃ group in the target compound. This substitution may modulate reactivity in nucleophilic environments .

Physicochemical Properties

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) LogP* (Predicted)
Target Compound 519.184 ~3.8
Benzamide Analog 533.21 ~4.2
Naphthylmethyl-Amino Derivative 414.82 ~4.5
3-Methoxyphenyl Analog 451.76 ~3.5

*LogP values estimated using fragment-based methods.

Spectroscopic Data

  • Target Compound : Key NMR signals include δ ~2.1 ppm (CH₃CO), δ ~4.5–5.5 ppm (trichloroethyl CH), and δ ~7.5–8.5 ppm (aromatic protons) .
  • Benzamide Analog : Additional aromatic protons (δ ~7.0–7.8 ppm) from the 2-methylphenyl group .
  • Naphthylmethyl-Amino Derivative: Distinct naphthyl protons (δ ~7.2–8.3 ppm) and NH resonance (δ ~9.8 ppm) .

Target Compound

Related Compounds

  • Compound I-1 (): Synthesized via thiol-alkylation of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide (yield 78% ).
  • Compound 2e (): 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide synthesized via C-amidoalkylation (yield ~75% ).

Biological Activity

N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of halogen substituents and an acetamide functional group, which contribute to its reactivity and biological properties. The chemical formula is C18H14Cl4F3N3OSC_{18}H_{14}Cl_4F_3N_3OS, and it includes:

  • Trichloroethyl group : Enhances lipophilicity and potential interaction with biological membranes.
  • Chloro and trifluoromethyl substitutions : May influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets within cells. Research indicates that compounds with structural similarities often exhibit:

  • Enzyme inhibition : Binding to active sites of enzymes, thereby blocking their activity.
  • Cell signaling modulation : Altering pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that while some derivatives exhibit low cytotoxicity at specific concentrations, others may induce cell death at higher doses. For example:

CompoundCell LineIC50 (µM)Remarks
Compound AHaCaT (human keratinocytes)29.99 ± 8.69Low toxicity observed
Compound BDermal Papilla cells>50No significant toxicity

These results highlight the necessity for further exploration into the therapeutic window of this compound.

Study 1: Inhibition of Steroid 5α-reductase Type 1

A study investigated the inhibitory effects of related compounds on steroid 5α-reductase type 1 (SRD5A1), which is relevant in conditions like androgenetic alopecia. The results indicated that certain amide derivatives showed promising inhibitory activity with an IC50 as low as 1.44 µM, demonstrating potential for hair loss treatments .

Study 2: Antioxidant Properties

Another study focused on evaluating the antioxidant capabilities of related thiadiazole derivatives. It was found that these compounds exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

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